molecular formula C11H19N3O3S B5362847 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine

Cat. No. B5362847
M. Wt: 273.35 g/mol
InChI Key: UXJJYOFFQNITGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that has been found to have a variety of physiological and biochemical effects.

Mechanism of Action

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). It binds to the pore-forming subunit of the Ikr channel and inhibits the flow of potassium ions through the channel. This results in prolongation of the action potential duration and an increase in the refractory period of cardiac cells. This compound has also been found to inhibit other potassium channels, such as the ATP-sensitive potassium channel (KATP) and the inward rectifier potassium channel (Kir).
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been found to prolong the QT interval of the electrocardiogram, which can lead to cardiac arrhythmias. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, this compound has been found to have neuroprotective effects in animal models of stroke and epilepsy.

Advantages and Limitations for Lab Experiments

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is a useful tool for studying the role of potassium channels in various physiological and pathological processes. Its selectivity for the Ikr channel makes it a valuable tool for investigating the mechanisms of cardiac arrhythmias. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, this compound has been found to have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine. One direction is to investigate the effects of this compound on other ion channels and receptors. Another direction is to develop more selective and potent potassium channel blockers that can be used in clinical settings. Finally, future research could focus on the development of new therapeutic strategies for the treatment of cardiac arrhythmias, epilepsy, and cancer based on the modulation of potassium channels.

Synthesis Methods

The synthesis of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with ethyl 4-chloro-3-oxobutanoate, followed by the reaction of the resulting intermediate with 4-pyrazole sulfonyl chloride. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is widely used in scientific research to study the role of potassium channels in various physiological and pathological processes. It has been found to be useful in studying the mechanisms of cardiac arrhythmias, epilepsy, and cancer. This compound has also been used to investigate the effects of potassium channel blockers on the nervous system and the cardiovascular system.

properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)sulfonyl-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-4-13-8-11(5-12-13)18(15,16)14-6-9(2)17-10(3)7-14/h5,8-10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJYOFFQNITGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.